N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11(25)21-13-4-7-15-16(10-13)29-20(22-15)23-19(28)12-2-5-14(6-3-12)24-17(26)8-9-18(24)27/h2-7,10H,8-9H2,1H3,(H,21,25)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFPOLFYIBYHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetylation: The benzothiazole intermediate is then acetylated using acetic anhydride to introduce the acetamide group.
Coupling with Pyrrolidinone: The final step involves coupling the acetamidobenzo[d]thiazole with 2,5-dioxopyrrolidin-1-ylbenzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations
Benzothiazole vs. Thiazole Cores :
- The target compound and Z11 share a benzothiazole core, whereas compounds 4d and 4e () use a simpler thiazole ring. Benzothiazoles often exhibit enhanced binding affinity due to aromatic π-stacking and hydrophobic interactions .
- Z11’s 4-thiazole substitution may reduce metabolic stability compared to the target’s 6-acetamido group, which could improve solubility and reduce hepatic clearance .
Dioxopyrrolidinyl vs. Dimethylpyrrole: MPPB () contains a 2,5-dimethylpyrrole group instead of the dioxopyrrolidinyl moiety.
Substituent Effects on Bioactivity: The acetamido group in the target compound may confer hydrogen-bonding capabilities absent in Z11’s thiazole substituent or MPPB’s pyrrole . Compounds 4d and 4e () demonstrate that morpholinomethyl and methylpiperazinyl groups enhance solubility, suggesting that the target’s acetamido group could balance solubility and binding .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 2,5-dioxopyrrolidin-1-yl group in the target compound and Z11 may stabilize charge-transfer interactions in enzyme binding, contrasting with MPPB’s electron-donating dimethylpyrrole .
- Heterocyclic Modifications: Morpholinomethyl and methylpiperazinyl groups () increase solubility but may introduce off-target effects due to their basic nitrogen atoms, whereas the target’s acetamido group offers neutral polarity .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, which include the compound . The following table summarizes key findings from various studies on related compounds:
Note: TBD indicates that specific data for the compound is not yet available but is anticipated based on related research.
The mechanism of action for these compounds often involves interaction with DNA, leading to inhibition of cell proliferation. The presence of the benzothiazole moiety is believed to enhance the binding affinity to DNA, particularly in the minor groove, which is crucial for its antitumor activity.
Antimicrobial Activity
Antimicrobial testing has shown that benzothiazole derivatives exhibit activity against various bacterial strains. The following table presents findings from antimicrobial studies:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Escherichia coli | 16 | |
| Compound B | Staphylococcus aureus | 8 | |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
- Study on Antitumor Activity : A study evaluated the efficacy of various benzothiazole derivatives against human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation, with IC₅₀ values indicating significant cytotoxicity at low concentrations .
- Antimicrobial Testing : Another research effort focused on the antimicrobial potential of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited strong antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Q & A
Q. What is the primary mechanism of action of this compound in biological systems?
The compound targets aminoacyl-tRNA synthetases (AARSs) in mycobacteria, essential enzymes for protein biosynthesis. By inhibiting AARSs, it disrupts translation machinery, halting bacterial protein production . This mechanism is leveraged in antimicrobial research, particularly against tuberculosis and other mycobacterial infections.
Q. How can researchers validate the compound's interaction with AARSs experimentally?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Complementary assays like in vitro translation inhibition or mycobacterial growth suppression (MIC determination) can confirm functional disruption .
Q. What standardized methods are recommended for synthesizing this compound?
Synthesis involves multi-step reactions starting with the benzo[d]thiazole core. Key steps include coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide under acidic/basic conditions. Optimize yields via temperature-controlled cycles (e.g., 60–80°C) and purification through column chromatography or recrystallization .
Q. How can intracellular ATP levels be quantified to assess metabolic effects in CHO cells?
Use the Toyo B-Net ATP assay kit: lyse cells, measure luminescence (Infinite M Plex plate reader), and normalize ATP levels to cell count. This method links ATP fluctuations to glucose uptake and antibody productivity .
Advanced Research Questions
Q. How does the compound enhance monoclonal antibody (mAb) production in CHO cells while suppressing galactosylation?
The compound increases cell-specific glucose uptake (0.61–0.74 pmol/cell/day) and intracellular ATP, boosting mAb yield (1.5× higher vs. controls). However, it downregulates galactosyltransferase activity, reducing G1F glycosylation from 24.5% to 14.8%. Analyze glycosylation via HPLC with XBridge BEH Amide XP columns and 2-AB labeling .
Q. What experimental design resolves contradictions between cell growth inhibition and productivity enhancement?
In fed-batch cultures, balance compound concentration (0.32–0.64 mM) and feeding schedules. For example, supplementing glucose on days 4, 6, and 8 maintains viability >70% while achieving 1,098 mg/L mAb (1.5× control). Monitor viability (Vi-CELL XR) and metabolic rates daily .
Q. Which structural moieties are critical for optimizing cell-specific productivity without cytotoxicity?
The 2,5-dimethylpyrrole group is essential: derivatives lacking this moiety (e.g., pyrrole or 1-alkylpyrrole) reduce viability (<50%), while 2,5-dimethylpyrrole increases productivity 2.2× without cytotoxicity. Conduct SAR studies using alkylpyrrole analogs (e.g., compounds 9–14) .
Q. How do researchers reconcile conflicting data on lactate production versus TCA cycle activation?
Under compound treatment, lactate production remains low (0.8 g/L) despite high glucose uptake. Use ¹³C-glucose tracing and LC-MS to confirm carbon flux toward the TCA cycle. This explains elevated ATP (7.1–11 pg/cell/day) and reduced lactate .
Q. What statistical approaches ensure reproducibility in high-throughput screening of derivatives?
Perform triplicate experiments with JMP software for ANOVA and Tukey’s HSD. Report mean ± SD and p-values (<0.05). For initial screens, use Z’-factor validation (CV <10%) with DMSO and positive controls (e.g., 4-phenylbutyrate) .
Q. How can N-glycosylation profiles be standardized across batches when using this compound?
Implement the EZGlyco mAb-N kit for consistent 2-AB labeling. Use XBridge BEH Amide XP columns (HPLC) with acetonitrile/ammonium formate gradients. Normalize glycan peaks to G0F (dominant species) and validate with MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
